molecular formula C14H18ClN3O B13044918 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Cat. No.: B13044918
M. Wt: 279.76 g/mol
InChI Key: SACMUGCMRASVAT-UHFFFAOYSA-N
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Description

8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound featuring a fused benzofuropyrimidine core. Key structural attributes include:

  • Substituents:
    • A tert-butyl group at position 8, enhancing lipophilicity and metabolic stability .
    • A chloro group at position 4, which may influence electronic properties and reactivity .
    • An amine group at position 2, enabling hydrogen bonding and interactions with enzymes or receptors.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

8-tert-butyl-4-chloro-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C14H18ClN3O/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(15)18-13(16)17-10/h7H,4-6H2,1-3H3,(H2,16,17,18)

InChI Key

SACMUGCMRASVAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring. This can be achieved by reacting the benzofuran derivative with a suitable amidine or guanidine derivative under reflux conditions.

    Chlorination and Alkylation: The final steps involve the chlorination of the pyrimidine ring and the introduction of the tert-butyl group. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride, while alkylation can be achieved using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment and processes.

Chemical Reactions Analysis

Types of Reactions

8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to tert-butyl alcohol, while substitution of the chloro group can lead to various substituted derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the diverse biological activities associated with benzofuran derivatives, including 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine. The compound has shown promise in the following areas:

  • Anticancer Activity :
    • Research indicates that compounds with a benzofuran scaffold can inhibit cancer cell proliferation. Specific derivatives have been identified as potential inhibitors of various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis .
  • Neurological Disorders :
    • The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate it may exhibit neuroprotective effects and could be explored for treating conditions such as Alzheimer's disease and Parkinson's disease .
  • Anti-inflammatory Properties :
    • Benzofuran derivatives have been reported to possess anti-inflammatory activities. The specific compound may modulate inflammatory pathways, making it a candidate for further investigation in chronic inflammatory diseases .

Pharmacological Significance

The pharmacological significance of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is underscored by its potential as a lead compound in drug discovery:

  • Targeting Kinases : The compound has been evaluated for its ability to inhibit p21-activated kinases (PAKs), which are crucial in several cellular processes including cell motility and survival. Inhibition of PAKs has therapeutic implications for cancer treatment and other diseases characterized by aberrant kinase activity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of benzofuran exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, compounds similar to 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine were shown to improve cognitive function and reduce markers of oxidative stress.

Mechanism of Action

The mechanism of action of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally similar molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine Benzofuropyrimidine 4-Cl, 8-t-Bu ~280 (estimated) Kinase inhibition (inferred)
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine Thienopyrimidine 4-Cl, 8-Me 238.73–253.75 Anticancer, neuroprotective
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine Simple pyrimidine 4-t-Bu, 6-Cl, 2-NMe2 213.71 Agrochemical applications
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine Pyrrolopyrimidine 4-Cl, 7-I 294.59 Kinase inhibition, antitumor
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine Pyridopyrimidine 4-pentyloxy, 6-(3-F-Ph) 354.37 EGFR inhibition, anticancer

Key Observations

Core Structure and Bioactivity
  • Benzofuropyrimidine vs. Thienopyrimidines are well-documented for anticancer activity, with the sulfur atom enhancing interactions with cysteine residues in kinases .
  • Pyrrolo/Pyridopyrimidines :

    • Pyrrolopyrimidines (e.g., ) exhibit kinase inhibition via interactions with ATP-binding pockets, a property likely shared by the target compound due to structural similarity .
    • Pyridopyrimidines with extended substituents (e.g., pentyloxy in ) show improved solubility and membrane permeability compared to rigid benzofuro systems .
Substituent Effects
  • Chloro Group :
    • The 4-chloro substituent is conserved across multiple analogs (e.g., ) and is critical for electrophilic reactivity and binding to hydrophobic enzyme pockets .
  • tert-Butyl Group :
    • Present in both the target compound and , this group enhances metabolic stability by shielding reactive sites from oxidation .
  • Aromatic vs. Aliphatic Substituents :
    • Compounds with aromatic extensions (e.g., 6-(3-fluorophenyl) in ) demonstrate stronger target affinity due to π-π stacking, whereas aliphatic groups (e.g., pentyloxy) improve pharmacokinetics .
Molecular Weight and Drug-Likeness
  • The target compound’s estimated molecular weight (~280 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability.

Biological Activity

The compound 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine (CAS No. 2102409-60-7) is a member of the benzofuro-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C₁₄H₁₈ClN₃O
  • Molecular Weight : 279.77 g/mol
  • CAS Number : 2102409-60-7

Physical Properties

PropertyValue
Boiling PointNot available
Storage ConditionsSealed in dry, 2-8°C

Research indicates that compounds similar to 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine may act as histamine H4 receptor antagonists . These receptors are implicated in various physiological processes including immune response and inflammation. The inhibition of H4 receptors could lead to therapeutic effects in conditions such as asthma and allergies .

Neuropharmacological Effects

Compounds in this category have been explored for their potential in treating central nervous system disorders. Specifically, they may modulate serotonin receptors (5-HT6), which are associated with cognitive functions and mood regulation. This suggests a potential role for 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine in addressing conditions like schizophrenia and cognitive decline .

Study on H4 Receptor Inhibition

A study investigating histamine H4 receptor antagonists highlighted the efficacy of similar compounds in reducing inflammation and modulating immune responses. The findings suggest that such compounds could be beneficial in treating allergic reactions and inflammatory diseases .

Antimicrobial Efficacy Analysis

In a comparative analysis of various pyrimidine derivatives, researchers found that certain structural modifications enhanced antimicrobial potency against resistant strains such as Staphylococcus aureus and Clostridium difficile. This underscores the potential for further exploration of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine in developing new antimicrobial agents .

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